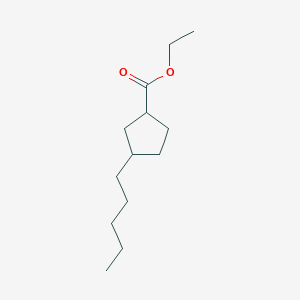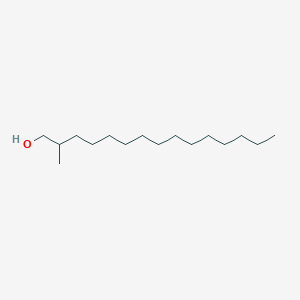
Propane, 1-chloro-3-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1-chloro-3-(ethylthio)- is an organic compound with the molecular formula C5H11ClS. It is a chlorinated alkane with a sulfanyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propane, 1-chloro-3-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the substitution of the chlorine atom with the ethylsulfanyl group .
Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-(ethylsulfanyl)propane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Propane, 1-chloro-3-(ethylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane by removing the chlorine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: 3-(Ethylsulfanyl)propanol.
Oxidation: 1-Chloro-3-(ethylsulfinyl)propane or 1-Chloro-3-(ethylsulfonyl)propane.
Reduction: Propane.
Scientific Research Applications
Propane, 1-chloro-3-(ethylthio)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-(ethylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The ethylsulfanyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific molecular targets and pathways, depending on the reagents and conditions used .
Comparison with Similar Compounds
- 1-Chloro-3-(methylsulfanyl)propane
- 1-Chloro-3-(propylsulfanyl)propane
- 1-Bromo-3-(ethylsulfanyl)propane
Comparison: Propane, 1-chloro-3-(ethylthio)- is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs. For instance, the length of the alkyl chain in the sulfanyl group can influence the compound’s reactivity and solubility. Additionally, the presence of chlorine versus bromine affects the compound’s reactivity in substitution reactions .
Properties
CAS No. |
4911-66-4 |
|---|---|
Molecular Formula |
C5H11ClS |
Molecular Weight |
138.66 g/mol |
IUPAC Name |
1-chloro-3-ethylsulfanylpropane |
InChI |
InChI=1S/C5H11ClS/c1-2-7-5-3-4-6/h2-5H2,1H3 |
InChI Key |
XOTPAYJAGMCAEY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8705636.png)









![5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8705713.png)


